D,L-m-Tyrosine Methyl Ester Hydrochloride
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Overview
Description
D,L-m-Tyrosine Methyl Ester Hydrochloride: is a chemical compound derived from the amino acid tyrosine. It is a methyl ester derivative of tyrosine, which means it has a methyl group attached to the carboxyl group of the amino acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Mechanism of Action
Target of Action
D,L-m-Tyrosine Methyl Ester Hydrochloride, also known as Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, primarily targets the dopamine production in the body . Dopamine is a type of neurotransmitter, a chemical messenger that transmits signals in the brain and other areas of the body. It plays several important roles in the body, and it is associated with reward, motivation, memory, and motor control .
Mode of Action
This compound acts by inhibiting dopamine production This can have a significant impact on the functions that dopamine plays in the body, including mood regulation and the reward system .
Biochemical Pathways
The inhibition of dopamine production by this compound can affect various biochemical pathways. One of the key pathways influenced is the dopaminergic pathway , which is involved in reward, motivation, and pleasure systems, and it also regulates movement .
Result of Action
The result of the action of this compound is the prevention of hyperactivity, sniffing-licking-gnawing syndrome, anorexia and it also ameliorates certain effects of amphetamine . Additionally, it has been found to prevent apoptosis stimulated by mutant α-synuclein .
Biochemical Analysis
Biochemical Properties
D,L-m-Tyrosine Methyl Ester Hydrochloride plays a role in biochemical reactions. It is a competitive inhibitor of tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dopamine . This interaction with tyrosine hydroxylase suggests that it may have a role in modulating neurotransmitter levels in the body .
Cellular Effects
It is known that it can influence cell function by modulating the levels of dopamine, a neurotransmitter that plays a key role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with tyrosine hydroxylase. By inhibiting this enzyme, it prevents the conversion of tyrosine to dopamine, thereby influencing dopamine-dependent processes at the molecular level .
Temporal Effects in Laboratory Settings
It is known to be very stable, with a sample of the compound remaining unchanged after being stored at room temperature for 28 years
Metabolic Pathways
This compound is involved in the metabolic pathway of tyrosine. It interacts with the enzyme tyrosine hydroxylase, which is a key enzyme in the pathway that converts tyrosine to dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D,L-m-Tyrosine Methyl Ester Hydrochloride typically involves the esterification of tyrosine. One common method is the reaction of tyrosine with methanol in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: D,L-m-Tyrosine Methyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
D,L-m-Tyrosine Methyl Ester Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
- L-Tyrosine Methyl Ester Hydrochloride
- D-Tyrosine Methyl Ester Hydrochloride
- L-Phenylalanine Methyl Ester Hydrochloride
- L-Tryptophan Methyl Ester Hydrochloride
Comparison: D,L-m-Tyrosine Methyl Ester Hydrochloride is unique due to its racemic mixture, which contains both D- and L- forms of the compound. This can affect its reactivity and interactions compared to the pure enantiomers. Additionally, the presence of the methyl ester group enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULJQXTZWBDFSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662225 |
Source
|
Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34260-70-3 |
Source
|
Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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